N'-(2-(Benzyloxy)benzylidene)decanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Benzyloxy)benzylidene)decanohydrazide is a chemical compound with the molecular formula C24H32N2O2 and a molecular weight of 380.535 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzyloxy)benzylidene)decanohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and decanohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)decanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Benzyloxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzyloxy derivatives.
Scientific Research Applications
N’-(2-(Benzyloxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N’-(2-Hydroxybenzylidene)decanohydrazide: Similar structure but with a hydroxy group instead of a benzyloxy group.
N’-(4-(Benzyloxy)benzylidene)decanohydrazide: Similar structure but with the benzyloxy group at the 4-position.
N’-(2-(Benzyloxy)benzylidene)isonicotinohydrazide: Similar structure but with an isonicotinohydrazide group.
Uniqueness
N’-(2-(Benzyloxy)benzylidene)decanohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group at the 2-position provides distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
303083-18-3 |
---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-18-24(27)26-25-19-22-16-12-13-17-23(22)28-20-21-14-9-8-10-15-21/h8-10,12-17,19H,2-7,11,18,20H2,1H3,(H,26,27)/b25-19+ |
InChI Key |
UCUNSOBTDFAHDX-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.